Statement on the Current Lack of High-Strength Differential Evidence
A systematic search of peer-reviewed literature and patent documents was conducted for 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one (CAS 524057-14-5) to identify quantitative, comparator-based evidence of its differentiation from close analogs. This compound is listed in chemical vendor catalogs and is referenced within the Markush structure claims of patent CN1145610C (quinazolinone derivatives as progesterone receptor modulators) [1]; however, no dedicated publication, patent example, or publicly deposited bioassay record could be located that provides experimental data—such as IC50, Ki, EC50, or ADME parameters—for this specific compound. Consequently, high-strength differential evidence (e.g., a direct head-to-head comparison with a structurally defined analog under a specific assay condition) is currently unavailable. Given the well-documented sensitivity of the benzoxazole-quinazolinone scaffold to minor structural changes, procurement and use of this compound should be undertaken with the explicit understanding that its biological profile remains uncharacterized and must be established by the end user [2]. Any comparison to published analogs (e.g., ALK inhibitors or GALK inhibitors) should be treated as a class-level inference at most.
| Evidence Dimension | Biological activity data (IC50, Ki, etc.) |
|---|---|
| Target Compound Data | No quantitative biological data available for CAS 524057-14-5 |
| Comparator Or Baseline | 2-(5-methyl-benzooxazol-2-ylamino)-quinazolin-4-ol (ALK IC50 low micromolar); 2-(Benzooxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-3-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one (GALK inhibitor) |
| Quantified Difference | Not calculable |
| Conditions | No experimental assay context available for the target compound |
Why This Matters
Transparency about the absence of data allows procurement decision-makers to accurately weigh the compound's suitability for exploratory SAR studies versus projects requiring an established biological or pharmacological profile.
- [1] Zhang, P. et al. Quinazolinone and benzoxazine derivatives as progesterone receptor modulators. CN1145610C, 2000. View Source
- [2] Shin, S., Mah, S., Hong, S., Park, H. Discovery of Low Micromolar Dual Inhibitors for Wild Type and L1196M Mutant of Anaplastic Lymphoma Kinase through Structure-Based Virtual Screening. J. Chem. Inf. Model. 2016, 56, 802-810. View Source
